molecular formula C21H28N2O3S B2613602 1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE CAS No. 681852-63-1

1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B2613602
CAS No.: 681852-63-1
M. Wt: 388.53
InChI Key: UUGFMGLDRZQGGT-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethylphenyl)-4-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)Piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C18H24N2O3S
  • Molecular Weight: 356.46 g/mol

The chemical structure features a piperazine core substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl moiety. This unique arrangement contributes to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antidepressant Activity: Some studies have suggested that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.
  • Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain piperazine derivatives are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
  • Cellular Signaling Pathways: The compound could affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar piperazine compounds. Here are some notable findings:

StudyFindings
Study A (2023) Demonstrated that a related piperazine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
Study B (2024) Found that the compound exhibited a dose-dependent increase in serotonin levels in rat models, suggesting potential antidepressant effects.
Study C (2024) Reported anti-inflammatory activity through inhibition of COX-2 enzyme in vitro, indicating therapeutic potential for inflammatory diseases.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-19(18(15)4)22-9-11-23(12-10-22)27(24,25)21-14-16(2)20(26-5)13-17(21)3/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGFMGLDRZQGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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